N-Acetyl-D-galactosamine 4-sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

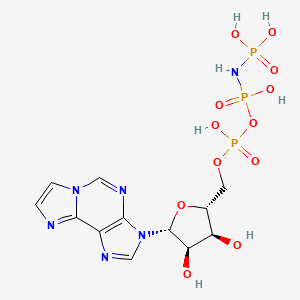

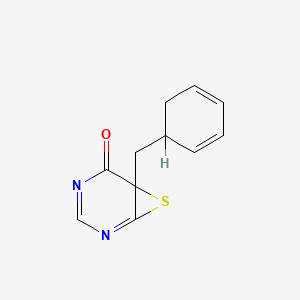

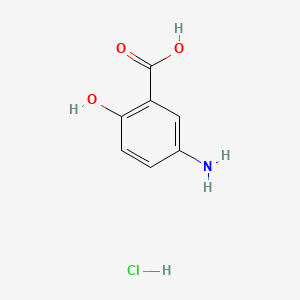

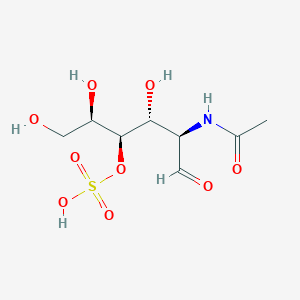

N-acetyl-d-galactosamine 4-sulfate is a hexose.

Scientific Research Applications

Synthetic Routes and Building Blocks

N-Acetyl-D-galactosamine 4-sulfate is a crucial component in the synthesis of complex carbohydrates and glycoconjugates, serving as a building block in glycoproteins, glycolipids, and polysaccharides. These molecules are fundamental to various physiological processes. Developing efficient synthetic strategies for N-Acetyl-D-galactosamine, given its limited natural sources and high demand, has been a focus of research. Classical approaches have centered on the multi-step protection and conversion of N-acetyl-D-glucosamine (d-GlcNAc) to N-Acetyl-D-galactosamine, emphasizing the need for expeditious routes to this building block for broader applications in biochemical synthesis and study (Santoyo-González et al., 2018).

Vibrational Spectroscopy of Chondroitin Sulfate

The study of chondroitin sulfate, a copolymer consisting of D-glucuronate and N-acetyl-D-galactosamine 4-sulfate residues, through vibrational spectroscopy has shed light on its structure and interactions at the molecular level. Research employing scaled quantum mechanical calculations and vibrational spectroscopy provides insights into the CO2- symmetric and antisymmetric stretching modes, crucial for understanding the biochemical properties and interactions of chondroitin sulfate in biological systems (Meziane-Tani et al., 2006).

Targeted Drug Delivery

N-Acetyl-D-galactosamine 4-sulfate has been explored as a targeting moiety in drug delivery systems, specifically for directing therapeutic agents to macrophages. Surface modification of nanoparticles with N-Acetyl-D-galactosamine 4-sulfate has demonstrated enhanced targeting and uptake by macrophages, indicating its potential in the development of targeted therapies for diseases where macrophages play a key role (Dwivedi et al., 2012).

Genomic Organization and Localization

The genomic organization and chromosomal localization of genes encoding enzymes involved in the sulfation of N-acetyl-D-galactosamine have been mapped, providing a foundation for understanding the genetic basis of disorders related to glycosaminoglycan metabolism. This research offers insights into the regulation of these enzymes and their roles in physiological and pathological conditions (Hemmerich et al., 2001).

Therapeutic Applications and Limitations

The therapeutic applications of chondroitin sulfate, which contains N-acetyl-D-galactosamine 4-sulfate units, have been explored in the context of joint pain, inflammation, and osteoarthritis. Research has highlighted the biomedical functions of galactosaminoglycans (GalAGs) while also addressing concerns about the effectiveness and potential side effects of these compounds. The structural specificity of N-acetyl-D-galactosamine 4-sulfate contributes to the biological activities of GalAGs, underscoring the importance of understanding these molecules' structure-function relationships in developing safe and effective therapies (Pomin et al., 2019).

properties

CAS RN |

45233-43-0 |

|---|---|

Product Name |

N-Acetyl-D-galactosamine 4-sulfate |

Molecular Formula |

C8H15NO9S |

Molecular Weight |

301.27 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C8H15NO9S/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17)/t5-,6+,7+,8-/m0/s1 |

InChI Key |

RKFMAQNDSSSRTH-OSMVPFSASA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)O)O |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O |

Other CAS RN |

45233-43-0 |

synonyms |

N-acetylgalactosamine 4-sulfate NAG-4-S |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.